Hydrophilicity Advantage Over N-Butyl Analog: LogP Differential Governs Aqueous Solubility and Permeability
The computed LogP of 2-{[(5-Methoxyfuran-2-yl)methyl]amino}ethan-1-ol is 0.37, versus approximately 1.6 for its closest N-alkyl homolog 2-(butyl((5-methoxyfuran-2-yl)methyl)amino)ethanol (CAS 61212-12-2), reflecting the replacement of the ethanolamine chain with a butyl group . This 1.2-unit LogP reduction corresponds to a theoretical ~16-fold increase in aqueous solubility for the target compound [1].
| Evidence Dimension | Computed partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP 0.37 (computed; TPSA 54.63 Ų) |
| Comparator Or Baseline | 2-(Butyl((5-methoxyfuran-2-yl)methyl)amino)ethanol (CAS 61212-12-2): LogP ~1.6 (estimated from molecular formula C₁₂H₂₁NO₃, MW 227.3, and 7 rotatable bonds versus 5 for target) |
| Quantified Difference | ΔLogP ≈ −1.2 (target more hydrophilic) |
| Conditions | Computational prediction (TPSA and LogP from vendor technical datasheet; comparator LogP estimated by fragment-based method) |
Why This Matters
A LogP below 1.0 favours aqueous solubility and renal clearance, making this compound preferable to the butyl analog when central nervous system penetration is undesired or when formulation requires aqueous compatibility.
- [1] Hansch, C., Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley. LogP-solubility relationship: ΔLogP of 1 unit ≈ 10-fold solubility change. View Source
